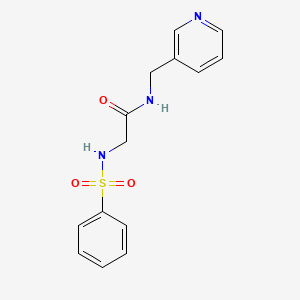
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. DMNQ is a redox-active molecule that can act as an electron acceptor and donor, making it useful in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide involves its ability to accept and donate electrons. This compound can accept electrons from various sources, including NADH and succinate, and donate electrons to oxygen, forming superoxide radicals. This process can lead to oxidative stress, which can damage cells and tissues. This compound can also activate the mitochondrial electron transport chain, leading to the production of ATP.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms. This compound can also affect mitochondrial function, leading to changes in energy metabolism and cellular respiration. This compound has also been shown to affect the activity of various enzymes, including cytochrome c oxidase and NADH dehydrogenase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments, including its ability to act as an electron acceptor and donor, its redox properties, and its ability to induce oxidative stress. However, this compound also has limitations, including its potential toxicity, its complex synthesis process, and its potential to interfere with other redox-active compounds.
Orientations Futures
There are several future directions for N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide research, including its use in the development of new cancer therapies, its potential as a diagnostic tool for oxidative stress-related diseases, and its use in the study of mitochondrial function and metabolism. This compound can also be used in the development of new redox-active compounds and in the study of various enzymes and biochemical pathways. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. This compound can act as an electron acceptor and donor, induce oxidative stress, and affect mitochondrial function. While this compound has several advantages for lab experiments, it also has limitations and potential toxicity. Future research on this compound may lead to the development of new cancer therapies, diagnostic tools, and redox-active compounds.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide can be synthesized through a multistep reaction process that involves the condensation of 2-hydroxy-3-methylquinoline with 3,4-dimethylaniline, followed by the addition of nicotinoyl chloride. The resulting product is purified through column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been extensively used in scientific research due to its unique properties. It has been used as an electron acceptor and donor in various redox reactions, making it useful in studying oxidative stress, mitochondrial function, and metabolism. This compound has also been used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitive drug to kill cancer cells. This compound has also been used in electrochemical studies to measure the redox potential of various compounds.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-9-10-21(12-17(16)2)27(24(29)19-7-5-11-25-14-19)15-20-13-18-6-3-4-8-22(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJERTISXAYKJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)


![N-cyclopropyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7701237.png)





![4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7701268.png)


![4-[(E)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]benzoic acid](/img/structure/B7701286.png)